molecular formula C17H16O3S B1327987 [4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone CAS No. 898760-02-6

[4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone

Cat. No.: B1327987
CAS No.: 898760-02-6
M. Wt: 300.4 g/mol
InChI Key: PNTRNUDDZFUMTP-UHFFFAOYSA-N
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Description

[4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone is an organic compound with a complex structure that includes both a dioxolane ring and a methylsulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone typically involves the reaction of 4-(1,3-dioxolan-2-yl)benzaldehyde with 2-(methylsulfanyl)phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to acidic workup to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone involves its interaction with specific molecular targets. The dioxolane ring and methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, facilitating the binding to proteins or enzymes. This binding can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanol: Similar structure but with an alcohol group instead of a ketone.

    [4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]sulfone: Contains a sulfone group instead of a methylsulfanyl group.

Uniqueness

The uniqueness of [4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone lies in its combination of a dioxolane ring and a methylsulfanyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3S/c1-21-15-5-3-2-4-14(15)16(18)12-6-8-13(9-7-12)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTRNUDDZFUMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645107
Record name [4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-02-6
Record name [4-(1,3-Dioxolan-2-yl)phenyl][2-(methylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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